N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole moiety, a piperidine ring, and a benzamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide group via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process may also be automated to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the benzamide group can produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds share the benzothiazole core and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring that exhibit various pharmacological properties.
Benzamide derivatives: Known for their role as enzyme inhibitors and therapeutic agents.
Uniqueness
N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is unique due to its combination of the benzothiazole, piperidine, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows it to interact with multiple molecular targets, making it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-6-5-9-18-20(15)24-22(29-18)28-17-10-12-25(13-11-17)19(26)14-23-21(27)16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTLZGQVSPAUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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